molecular formula C21H28N4O3S B2533264 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide CAS No. 921829-33-6

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B2533264
CAS No.: 921829-33-6
M. Wt: 416.54
InChI Key: ODZNKPIMKMNZCF-UHFFFAOYSA-N
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Description

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a cyclohexylcarbamoyl group, and a methoxyphenyl ethyl group

Mechanism of Action

Preparation Methods

The synthesis of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the thiazole intermediate with cyclohexyl isocyanate.

    Attachment of the Methoxyphenyl Ethyl Group: The final step includes the reaction of the intermediate with 3-methoxyphenyl ethylamine under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as an inhibitor in certain biochemical pathways.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Comparison with Similar Compounds

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(3-methoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Cyclohexylcarbamoyl Compounds: Compounds with cyclohexylcarbamoyl groups but different core structures.

    Methoxyphenyl Ethyl Derivatives: Compounds with methoxyphenyl ethyl groups but different additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-28-18-9-5-6-15(12-18)10-11-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-7-3-2-4-8-16/h5-6,9,12,14,16H,2-4,7-8,10-11,13H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNKPIMKMNZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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